PRMT1 Selectivity Over CARM1 and Set7/9: TC-E 5003 vs. AMI-1 and Furamidine
TC-E 5003 demonstrates superior selectivity for PRMT1 over both CARM1 (PRMT4) and the lysine methyltransferase Set7/9 compared with the widely used early-generation PRMT inhibitor AMI-1 and the diamidine-based PRMT1 inhibitor Furamidine. In enzymatic assays, TC-E 5003 exhibits no inhibitory activity against CARM1 and Set7/9 at concentrations that fully engage PRMT1 (IC₅₀ = 1.5 µM), with less than 5% inhibition of Set7/9 at 50 µM [1]. By contrast, AMI-1 inhibits human PRMT1 with an IC₅₀ of 8.8 µM—approximately 5.9-fold weaker than TC-E 5003—and its selectivity against Set7/9 has not been rigorously quantified in the same assay format [2]. Furamidine achieves a selectivity window of >40-fold over CARM1 (IC₅₀ >400 µM vs. 9.4 µM for PRMT1), but its utility is compromised by potent off-target inhibition of TDP-1 (IC₅₀ = 1.2 µM), an activity absent from the TC-E 5003 profile .
| Evidence Dimension | PRMT1 inhibitory potency and selectivity vs. CARM1 and Set7/9 |
|---|---|
| Target Compound Data | PRMT1 IC₅₀ = 1.5 µM; CARM1: no inhibition; Set7/9: <5% inhibition at 50 µM |
| Comparator Or Baseline | AMI-1: PRMT1 IC₅₀ = 8.8 µM (5.9-fold weaker); Furamidine: PRMT1 IC₅₀ = 9.4 µM, CARM1 IC₅₀ >400 µM, but TDP-1 IC₅₀ = 1.2 µM |
| Quantified Difference | TC-E 5003 is 5.9-fold more potent than AMI-1 on PRMT1; 6.3-fold more potent than Furamidine; TC-E 5003 lacks TDP-1 off-target activity present in Furamidine |
| Conditions | In vitro methylation assay using recombinant human PRMT1, CARM1, and Set7/9; TDP-1 inhibition assay |
Why This Matters
For target validation studies requiring clean PRMT1 pharmacology without confounding activity at CARM1, Set7/9, or TDP-1, TC-E 5003 provides the most comprehensively characterized selectivity profile among commercially available PRMT1 inhibitors, reducing the risk of misinterpreted phenotypic outcomes.
- [1] Bissinger E-M, Heinke R, Spannhoff A, et al. Acyl derivatives of p-aminosulfonamides and dapsone as new inhibitors of the arginine methyltransferase hPRMT1. Bioorg Med Chem. 2011;19(12):3717-3731. View Source
- [2] Castellano S, Milite C, Ragno R, et al. Design, synthesis and biological evaluation of carboxy analogues of arginine methyltransferase inhibitor 1 (AMI-1). ChemMedChem. 2010;5(3):398-414. View Source
